molecular formula C7H14INO B2524259 4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide CAS No. 70489-82-6

4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide

Cat. No.: B2524259
CAS No.: 70489-82-6
M. Wt: 255.099
InChI Key: YFUNTWFQASJPIY-UHFFFAOYSA-M
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Description

4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide is a chemical compound with the molecular formula C7H14INO It is a derivative of oxazole, characterized by the presence of iodine and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,4,4-tetramethyloxazoline with iodine in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives, while reduction can produce various reduced forms of the original compound .

Scientific Research Applications

4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydro-2,4,4-trimethyloxazolium iodide
  • 2,3,4,4-Tetramethyloxazoline
  • 4,5-Dihydro-2,3,4-trimethyloxazole

Uniqueness

4,5-Dihydro-2,3,4,4-tetramethyloxazolium iodide is unique due to its specific substitution pattern and the presence of iodine. This gives it distinct chemical properties and reactivity compared to similar compounds. Its unique structure allows for specific interactions and applications that are not possible with other related compounds .

Properties

IUPAC Name

2,3,4,4-tetramethyl-5H-1,3-oxazol-3-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO.HI/c1-6-8(4)7(2,3)5-9-6;/h5H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUNTWFQASJPIY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(CO1)(C)C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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